molecular formula C13H24N2O3 B15124366 (alphaR,2S,5R)-2,5-Dihydro-3,6-dimethoxy-alpha,5-bis(1-methylethyl)-2-pyrazinemethanol

(alphaR,2S,5R)-2,5-Dihydro-3,6-dimethoxy-alpha,5-bis(1-methylethyl)-2-pyrazinemethanol

Cat. No.: B15124366
M. Wt: 256.34 g/mol
InChI Key: PPKSSMVAXBTELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(alphaR,2S,5R)-2,5-Dihydro-3,6-dimethoxy-alpha,5-bis(1-methylethyl)-2-pyrazinemethanol is a chiral pyrazine derivative of high interest in medicinal chemistry and pharmacology research. This compound features a complex stereochemistry and distinct methoxy and isopropyl substituents, which are critical for its molecular interactions and biological activity. Its primary research applications are as a key intermediate in the synthesis of more complex molecules and as a tool compound for investigating biological pathways. The specific mechanism of action and molecular targets are areas of active scientific investigation, with its structure suggesting potential for receptor binding or enzyme inhibition. Researchers value this compound for exploring structure-activity relationships (SAR) to develop novel therapeutic agents. Provided with high chemical purity and fully characterized, it is intended for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

1-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C13H24N2O3/c1-7(2)9-12(17-5)15-10(11(16)8(3)4)13(14-9)18-6/h7-11,16H,1-6H3

InChI Key

PPKSSMVAXBTELE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=NC(C(=N1)OC)C(C(C)C)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • ’s analog incorporates a methoxypropoxyphenyl substituent, which may increase hydrophobicity (logP) and influence blood-brain barrier penetration compared to the target compound’s simpler isopropyl groups .
Pharmacological and Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from structurally related molecules:

Property Target Compound Compound Compound Compound
Solubility Likely moderate (methoxy and hydroxyl groups) Low (stannyl group increases lipophilicity) Low (aryl-ether substituents) Moderate (polar ester and amide groups)
Enzyme Inhibition Not reported Not tested Not tested Autotaxin inhibitor (IC50 ~50 nM)
Synthetic Complexity High (stereoselective synthesis required) Moderate (Pd-catalyzed coupling) High (multi-step functionalization) Moderate (standard coupling protocols)

Key Observations :

  • The hydroxymethyl group in the target compound may improve aqueous solubility compared to ’s stannyl analog, which is critical for oral bioavailability .
  • ’s pyrrolo-pyrrole derivative demonstrates autotaxin inhibition , a therapeutic target in fibrosis and cancer. If the target compound shares similar electronic features, it may exhibit comparable activity, though this requires experimental validation .
Stability and Reactivity
  • Stannyl Propenyl Group () : Enhances reactivity in cross-coupling but introduces instability under oxidative conditions .
  • Aryl-Ether Substituents () : May lead to phase I metabolic oxidation, whereas the target compound’s isopropyl groups are more metabolically stable .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing (αR,2S,5R)-2,5-dihydro-3,6-dimethoxy-α,5-bis(1-methylethyl)-2-pyrazinemethanol?

  • Methodological Answer :

  • Cyclization reactions under reflux with ethanol or DMF as solvents are effective for synthesizing dihydro-pyrazine derivatives. For example, similar compounds (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) were synthesized via base-assisted cyclization of hydroxy-pyrrolones with aryl amines or phenols, yielding 46–63% efficiency .
  • Reagent selection : Use chiral auxiliaries or enantiopure starting materials to control stereochemistry (αR,2S,5R configuration). For instance, stereoisomeric piperazines (e.g., (2R,5S)-2-ethyl-5-methylpiperazine) highlight the importance of chiral reagents in asymmetric synthesis .
  • Purification : Recrystallize from DMF/EtOH mixtures (1:1) to isolate high-purity products .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm axial/equatorial proton orientations in the pyrazine ring. For dihydro-pyridines, δ 2.37–7.10 ppm regions distinguish substituent environments .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related pyrrolo[1,2-b]pyridazine derivatives .
  • Chiral HPLC : Separate enantiomers using columns like Oasis HLB or MAX sorbents, optimized with NH4_4F or formic acid buffers .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer :

  • Temperature control : Store at −18°C to minimize degradation of organic moieties, as seen in wastewater organic analytes .
  • Light sensitivity : Use amber glassware to prevent photolytic cleavage of methoxy groups, analogous to phenolic compound preservation .
  • Adsorption mitigation : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to reduce losses from surface adsorption .

Advanced Research Questions

Q. How do stereochemical variations (e.g., αR vs. αS) impact the compound’s bioactivity or reactivity?

  • Methodological Answer :

  • Comparative synthesis : Prepare enantiomeric pairs (e.g., αR vs. αS) using chiral catalysts (e.g., (R)- or (S)-BINOL) and evaluate via kinetic resolution .
  • Biological assays : Test enantiomers against target receptors (e.g., microbial or enzyme models) to correlate stereochemistry with inhibitory activity. For example, (R)-configured piperazines show distinct binding affinities in receptor studies .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. HRMS) be resolved for this compound?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate 1^1H/13^13C NMR (e.g., δ 4.26 ppm for CH2_2 groups) with HRMS m/z values (e.g., [M+H]+^+ ± 0.001 Da) .
  • Isotopic labeling : Use deuterated internal standards (e.g., triclosan-d3_3) to confirm peak assignments in complex matrices .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 09) to resolve ambiguities .

Q. What experimental design limitations could affect reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Sample variability : Use pooled influent samples or standardized reagents to reduce batch-to-batch variability, as highlighted in wastewater pollutant studies .
  • Reaction time optimization : Extend reflux durations (e.g., 2–6 hours) to ensure complete cyclization, avoiding intermediate byproducts .
  • Degradation monitoring : Track organic degradation via LC-MS/MS over 9-hour periods, noting changes in parent/daughter ion ratios .

Q. Which advanced analytical methods are recommended for detecting trace impurities in this compound?

  • Methodological Answer :

  • SPE-LC-MS/MS : Use Oasis HLB cartridges for solid-phase extraction, followed by LC separation with a C18 column and MRM detection (LOD: 0.1–1.0 ng/mL) .
  • High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels using Q-TOF instruments (e.g., Agilent 6545) with ESI+ mode .
  • Residual solvent analysis : Employ GC-FID with ammonium acetate buffers (pH 6.5) to quantify methoxy-group solvents (e.g., 2-propanol) .

Key Methodological Takeaways

  • Synthesis : Prioritize cyclization and chiral reagent protocols .
  • Characterization : Combine NMR, HRMS, and X-ray diffraction for stereochemical validation .
  • Stability : Control temperature, light, and adsorption during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.